1-[4-(5-Bromo-2-methyl-benzoyl)-piperazin-1-yl]-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(5-Bromo-2-methyl-benzoyl)-piperazin-1-yl]-ethanone is a synthetic organic compound that features a piperazine ring substituted with a 5-bromo-2-methyl-benzoyl group and an ethanone moiety
Vorbereitungsmethoden
The synthesis of 1-[4-(5-Bromo-2-methyl-benzoyl)-piperazin-1-yl]-ethanone typically involves multiple steps, starting with the preparation of the 5-bromo-2-methyl-benzoyl chloride. This intermediate is then reacted with piperazine to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the acylation process .
Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction parameters, such as temperature and pressure, is crucial for efficient large-scale synthesis.
Analyse Chemischer Reaktionen
1-[4-(5-Bromo-2-methyl-benzoyl)-piperazin-1-yl]-ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Oxidation and Reduction: The ethanone moiety can be reduced to an alcohol or oxidized to a carboxylic acid, depending on the reagents used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common reagents used in these reactions include palladium catalysts for coupling reactions and reducing agents like sodium borohydride for reduction processes. The major products formed depend on the specific reaction conditions and reagents employed.
Wissenschaftliche Forschungsanwendungen
1-[4-(5-Bromo-2-methyl-benzoyl)-piperazin-1-yl]-ethanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Wirkmechanismus
The mechanism of action of 1-[4-(5-Bromo-2-methyl-benzoyl)-piperazin-1-yl]-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. The bromine atom and ethanone moiety contribute to the compound’s overall reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
1-[4-(5-Bromo-2-methyl-benzoyl)-piperazin-1-yl]-ethanone can be compared with other similar compounds, such as:
1-[4-(2-Chlorobenzoyl)-piperazin-1-yl]-ethanone: This compound has a chlorine atom instead of bromine, which affects its reactivity and biological activity.
1-[4-(4-Methylbenzoyl)-piperazin-1-yl]-ethanone: The presence of a methyl group instead of a bromine atom results in different chemical properties and applications.
Eigenschaften
Molekularformel |
C14H17BrN2O2 |
---|---|
Molekulargewicht |
325.20 g/mol |
IUPAC-Name |
1-[4-(5-bromo-2-methylbenzoyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C14H17BrN2O2/c1-10-3-4-12(15)9-13(10)14(19)17-7-5-16(6-8-17)11(2)18/h3-4,9H,5-8H2,1-2H3 |
InChI-Schlüssel |
KGQQXFXQJZAOPP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)Br)C(=O)N2CCN(CC2)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.